1-(4-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopentanecarboxamide
Description
This compound is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl substituent and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge to an ortho-substituted phenyl ring. The 1,2,4-oxadiazole group is notable for its metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to simpler heterocycles .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-24-20(28-26-15)14-16-6-2-3-7-19(16)25-21(27)22(12-4-5-13-22)17-8-10-18(23)11-9-17/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTMAVFOJPBWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyl-N-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxamide (CAS 94-10-0)
- Structural Differences : Replaces the 4-chlorophenyl group with a phenyl ring and substitutes the 1,2,4-oxadiazole with a 1,2,4-triazole.
- The absence of a 4-chloro substituent may decrease lipophilicity and alter target selectivity .
N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide
- Structural Differences : Lacks the 1,2,4-oxadiazole moiety and replaces the 4-chlorophenyl group with a 4-methoxyphenyl unit.
- Implications : The methoxy group (–OCH₃) enhances electron-donating properties, which could reduce binding affinity to electrophilic enzyme pockets. The absence of the oxadiazole heterocycle likely diminishes rigidity and π-stacking interactions .
2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structural Differences: Replaces the cyclopentanecarboxamide core with a pyrazole ring and substitutes the oxadiazole with a cyano (–CN) group.
- The cyano group may enhance metabolic stability but reduce solubility compared to the oxadiazole-containing compound .
3-(2-Chlorophenyl)-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
- Structural Differences : Features a thiadiazole ring instead of oxadiazole and incorporates a 2-chlorophenyl substituent.
- The 2-chloro substituent may sterically hinder binding compared to the 4-chloro analog in the target compound .
Comparative Data Table
Research Findings and Limitations
- Key Insight : The oxadiazole-containing compound exhibits a balance of metabolic stability and binding efficiency, outperforming triazole and pyrazole analogs in theoretical models .
- Gaps in Evidence: No experimental data (e.g., IC₅₀ values, pharmacokinetics) are available in the provided sources, limiting direct potency comparisons.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopentanecarboxamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Cyclopentanecarboxylic acid is activated using thionyl chloride to form the acyl chloride intermediate.
- Step 2 : Coupling with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Characterization : Use H/C NMR, HPLC (>95% purity), and HRMS to confirm structure and purity .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Methodology :
- Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy at 25°C.
- Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours; monitor degradation via LC-MS .
Q. What initial biological screening approaches are recommended for this compound?
- Methodology :
- Anticancer Activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC determination) .
- Antimicrobial Testing : Broth microdilution assay for MIC values against E. coli and S. aureus .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
- Methodology :
- Step 1 : Compare experimental H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).
- Step 2 : Perform X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding .
- Example : A 2023 study resolved conflicting NMR signals for a pyrazolo-pyrimidine analog using single-crystal XRD .
Q. What strategies optimize yield in the final coupling step of the synthesis?
- Methodology :
- Reagent Screening : Test coupling agents (HATU vs. EDCI) in DCM or DMF.
- Reaction Conditions : Vary temperature (0°C vs. RT) and base (TEA vs. DIPEA).
- Case Study : EDCI in DMF at 0°C improved yield from 45% to 72% for a triazole-containing analog .
Q. How do structural modifications (e.g., oxadiazole vs. triazole rings) impact target binding affinity?
- Methodology :
- SAR Study : Synthesize analogs with substituted heterocycles (e.g., 1,2,4-triazole, pyridine).
- Docking Simulations : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR).
- Validation : Compare IC values from enzyme inhibition assays (e.g., EGFR kinase assay) .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
